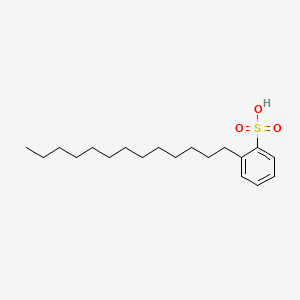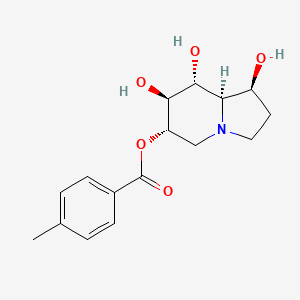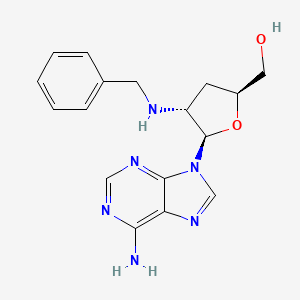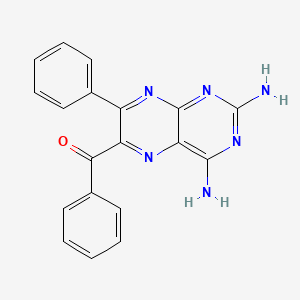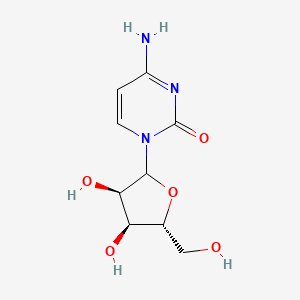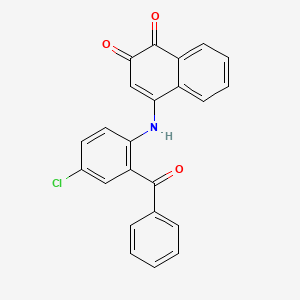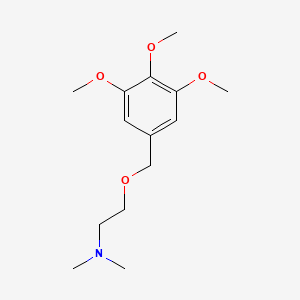
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- is a chemical compound known for its unique structure and properties It contains a tertiary amine group and an aromatic ether, making it a versatile compound in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- typically involves the reaction of N,N-dimethylethylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process. Purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ether group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ether group allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. The tertiary amine group can act as a nucleophile, participating in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- can be compared with other similar compounds such as:
N,N-Dimethyl-2-((3,4,5-trimethoxyphenyl)oxy)ethylamine: Similar structure but with different substituents on the aromatic ring.
N,N-Dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)propylamine: Similar structure but with a different alkyl chain length.
N,N-Dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)butylamine: Similar structure but with a longer alkyl chain.
Propriétés
Numéro CAS |
13524-84-0 |
|---|---|
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(3,4,5-trimethoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C14H23NO4/c1-15(2)6-7-19-10-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
Clé InChI |
YWJKCPKSXDQOAB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCC1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


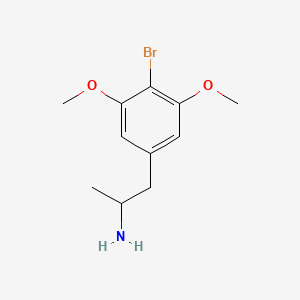
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
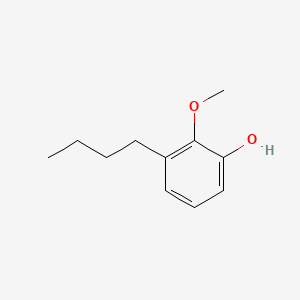
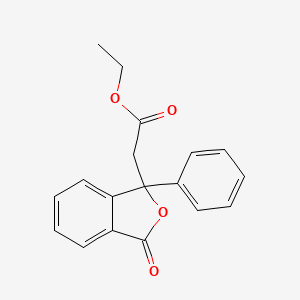
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
